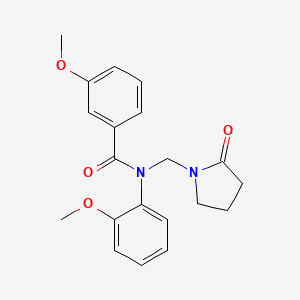![molecular formula C16H17ClN2O2S B2752047 N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide CAS No. 328014-67-1](/img/structure/B2752047.png)
N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide, commonly known as N-(4-chlorophenylsulfonyl)-N-isopropylbenzamide (CPSB), is a chemical compound that has been widely used in scientific research. CPSB belongs to the class of sulfonylurea compounds that have been found to have various biological and pharmacological activities.
作用機序
N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide acts as a sulfonylurea receptor antagonist and inhibits the binding of sulfonylurea compounds to their receptors. The sulfonylurea receptor is a protein that is located on the surface of pancreatic beta cells and plays a key role in the regulation of insulin secretion. By inhibiting the binding of sulfonylurea compounds to their receptors, this compound reduces insulin secretion and helps to regulate glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce insulin secretion and improve glucose tolerance in animal models of diabetes. This compound has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, this compound has been found to have antitumor properties and has been shown to inhibit the growth of various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide in lab experiments is its specificity for the sulfonylurea receptor. This compound has been found to have a high affinity for the sulfonylurea receptor and does not interact with other receptors or ion channels. This makes it a valuable tool for studying the role of the sulfonylurea receptor in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to use in certain experiments and may require the use of organic solvents.
将来の方向性
There are several future directions for research on N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide. One area of research could be the development of more potent and selective sulfonylurea receptor antagonists. Another area of research could be the investigation of the role of the sulfonylurea receptor in other physiological processes such as neurotransmitter release and ion channel regulation. Additionally, this compound could be used as a tool to investigate the potential therapeutic applications of sulfonylurea receptor antagonists in the treatment of various diseases such as diabetes, inflammation, and cancer.
合成法
N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with N-isopropylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and the product is obtained by filtration and purification.
科学的研究の応用
N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to have antidiabetic, anti-inflammatory, and antitumor properties. This compound has been used to study the role of sulfonylurea receptors in insulin secretion and the regulation of glucose homeostasis. It has also been used to investigate the mechanism of action of various drugs that target the sulfonylurea receptor.
特性
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-12(2)18-16(13-6-4-3-5-7-13)19-22(20,21)15-10-8-14(17)9-11-15/h3-12H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYRMZJXENCWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)

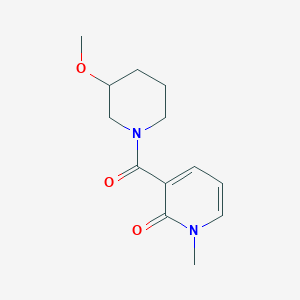
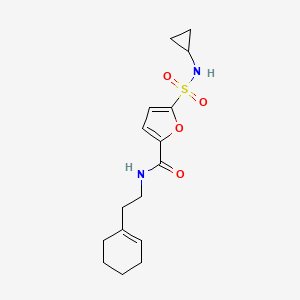
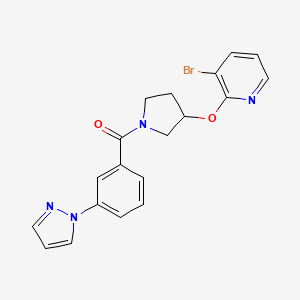
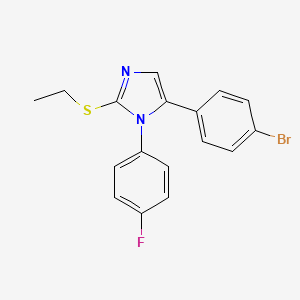
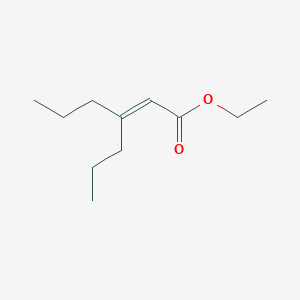
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2751977.png)
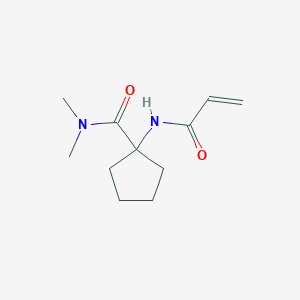
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2751983.png)
![methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2751984.png)
